![molecular formula C7H5N5 B6146201 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1783345-48-1](/img/no-structure.png)
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C7H5N5 . It has an average mass of 159.148 Da and a monoisotopic mass of 159.054489 Da .
Synthesis Analysis
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . These compounds were synthesized and evaluated for inhibitory activity against various biological targets .Molecular Structure Analysis
The molecular structure of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile includes a pyrazole and a pyrimidine ring . The compound has a planar structure, which makes it a suitable scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
While specific chemical reactions involving 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile are not detailed in the search results, the compound’s structure suggests it could participate in various chemical reactions. For instance, its amino group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm³ and a molar refractivity of 43.6±0.5 cm³ . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s polar surface area is 80 Ų, and its polarizability is 17.3±0.5 10^-24 cm³ .Scientific Research Applications
Synthesis of Diverse Chemical Libraries
The compound 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile building block for synthesizing a wide range of chemical libraries. Researchers have optimized reaction conditions to create various derivatives of this compound, which can be used for further pharmacological studies .
Cytotoxic Evaluation Against Cancer Cells
This compound has been evaluated for its cytotoxic effects on cancer cells, such as MDA-MB-231 breast cancer cells. Studies involve dose-dependent cytotoxic activities and could lead to the development of new anticancer agents .
Design and Optimization of Inhibitors
The structural framework of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is used in the design and optimization of inhibitors targeting specific proteins or enzymes involved in disease processes. For example, it has been used in the development of monopolar spindle 1 inhibitors .
Molecular Formula and Mass Spectrometry
The compound’s molecular formula (C7H5N5) and mass (159.148 Da) are essential for identifying and characterizing it in chemical databases such as ChemSpider. This information is crucial for researchers conducting mass spectrometry and other analytical studies .
Availability from Chemical Suppliers
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is available from chemical suppliers, making it accessible for research purposes. This availability facilitates its use in various scientific studies and applications .
Structural Analysis and Property Determination
Chemical databases provide detailed structural analysis and properties of this compound, which are vital for researchers to understand its chemical behavior and potential applications .
Mechanism of Action
Target of Action
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a molecule with potential antiviral and antidiabetic activity . It has been shown that these molecules show biological activity with a wide range of useful effects . The presence of (het)aryl fragment in the azole ring is associated with an increase in affinity to adenosine receptors , while the presence of an alkylsulfonyl residue favors antiviral activity .
Mode of Action
The mode of action of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group . This interaction with its targets leads to the formation of the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles .
Biochemical Pathways
Given its potential antiviral and antidiabetic activity , it can be inferred that it may interact with pathways related to viral replication and glucose metabolism.
Result of Action
The molecular and cellular effects of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile’s action are likely related to its potential antiviral and antidiabetic activities . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with guanidine hydrochloride in the presence of a base to form 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile.", "Starting Materials": [ "3-amino-1H-pyrazole-4-carbonitrile", "guanidine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-amino-1H-pyrazole-4-carbonitrile and guanidine hydrochloride in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with a suitable solvent (e.g. ethanol).", "Step 4: Dry the product under vacuum to obtain 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile." ] } | |
CAS RN |
1783345-48-1 |
Product Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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